molecular formula C18H11BrFN5O2 B2654563 2-(4-bromophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869068-77-9

2-(4-bromophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2654563
CAS RN: 869068-77-9
M. Wt: 428.221
InChI Key: RGPIBLOTDKBXJP-UHFFFAOYSA-N
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Description

This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains phenyl groups that are substituted with bromine and fluorine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the purine ring, and the introduction of the bromophenyl and fluorophenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the purine ring and the substituted phenyl groups. The bromine and fluorine atoms would add to this complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine and fluorine atoms, as these halogens are known to be reactive. The purine ring might also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms might increase its polarity and influence its solubility .

Scientific Research Applications

Synthesis and Spectroscopic Properties
Research on compounds similar to 2-(4-bromophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has focused on their synthesis and characterization. For instance, studies on acylthioureas have shown significant anti-pathogenic activity, particularly against strains known for their biofilm growth capabilities. These findings suggest potential avenues for developing novel antimicrobial agents with antibiofilm properties, highlighting the chemical's relevance in synthesizing compounds with targeted biological activity (Limban, Marutescu, & Chifiriuc, 2011).

Antimicrobial Evaluation
Further research into purine-based N-acyl-α-carboxamides, prepared via the Ugi four-component reaction, has demonstrated significant antimicrobial activity against both Gram-negative and Gram-positive strains. This indicates the compound's potential as a foundational structure for developing antimicrobial agents, showcasing its application in addressing resistance and enhancing antimicrobial therapy effectiveness (Kaur, Gupta, Harjai, & Singh, 2014).

Heterocyclic Synthesis
The compound also serves as a key intermediary in the synthesis of novel heterocyclic structures, contributing to the development of new chemical entities with potential therapeutic applications. The versatility in its reactivity and ability to form stable, biologically active derivatives emphasizes its significance in medicinal chemistry research aimed at discovering new drugs (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

properties

IUPAC Name

2-(4-bromophenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPIBLOTDKBXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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